molecular formula C8H13ClN2 B022840 Betahistine hydrochloride CAS No. 15430-48-5

Betahistine hydrochloride

Cat. No. B022840
CAS RN: 15430-48-5
M. Wt: 172.65 g/mol
InChI Key: PIIWYFURBFSHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Betahistine hydrochloride involves chemical processes that aim to replicate the structural analogue of histamine. While specific details on the synthesis process of Betahistine hydrochloride are not directly outlined in the available literature, related compounds and methods suggest a focus on achieving the precise molecular structure that mimics histamine's pharmacological effects. The synthesis routes typically involve the formation of beta-amino alcohols via aziridinium intermediates, a process that underscores the complexity of producing histamine analogues like Betahistine hydrochloride (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Molecular Structure Analysis

Betahistine hydrochloride's molecular structure is characterized by its ability to mimic histamine, enabling its interaction with histamine receptors. This structural mimicry is crucial for its therapeutic effects, particularly in enhancing vestibular compensation and managing vertigo symptoms. The molecular intricacies allow Betahistine to target histamine receptors at different levels, including the vascular tree and central nervous system, facilitating increased blood flow in cochlear and vestibular areas and promoting histamine turnover (Lacour, 2013).

Chemical Reactions and Properties

The chemical properties of Betahistine hydrochloride, particularly its reactions with histamine receptors, play a pivotal role in its pharmacological activity. The compound's interaction with H1 and H3 histamine receptors enhances vestibular blood flow and histamine turnover, key factors in the symptomatic relief of vertigo. These interactions underscore the drug's complex pharmacodynamics, rooted in its chemical structure's ability to engage specific biological targets (Lacour & Sterkers, 2001).

Physical Properties Analysis

While specific data on the physical properties of Betahistine hydrochloride, such as solubility and melting point, are not detailed in the available literature, these characteristics are crucial for its formulation and therapeutic application. The drug's physical properties would directly influence its bioavailability and pharmacokinetics, aspects essential for its effectiveness in treating vertigo and related vestibular disorders.

Chemical Properties Analysis

Betahistine hydrochloride's chemical properties, including its reactivity and stability, are foundational to its function as a medication. Its chemical interactions with histamine receptors, and the resulting pharmacological effects, are central to its application in managing vertigo. The compound's ability to modulate histamine activity through its chemical structure is a testament to the intricate relationship between its chemical properties and therapeutic action.

Scientific Research Applications

  • Cognitive and Neuropsychologic Improvement : Betahistine hydrochloride significantly improves cognitive and neuropsychologic status in patients with vertebrobasilar insufficiency and dementia, while increasing cerebral blood flow (Rivera et al., 1974).

  • Mental Function in Cerebrovascular Disease : The drug significantly improves mental function and general functional activity in patients with cerebrovascular disease, without significant side-effects (Pathy et al., 1977).

  • Treatment of Vestibular Vertigo : It effectively treats vestibular vertigo in benign paroxysmal positional vertigo, Meniere's disease, and vestibular neuronitis (Parfenov et al., 2015).

  • Symptom Improvement in Ménière's Disease : Betahistine hydrochloride significantly improves vertigo, tinnitus, and deafness symptoms in Ménière's disease patients without causing adverse reactions (Frew & Menon, 1976).

  • Increasing Cochlear Blood Flow : Betahistine, aminoethylpyridine, and hydroxyethylpyridine significantly increase cochlear blood flow in guinea pigs (Bertlich et al., 2014).

  • Improvement in Eustachian Tube Function : Topical application of betahistine significantly improves eustachian tube function in rats (Franz et al., 2011).

  • Potential Use as an Antiobesity Agent : Its unique pharmacologic properties suggest its potential future use as an antiobesity agent (Barak, 2008).

  • Combination Therapy for Tinnitus : When combined with flunarizine hydrochloride, it effectively and safely treats tinnitus, with a high success rate (Wei Jin-lon, 2015).

  • Vasodilatory Effects : It acts as a potent cerebral and peripheral microcirculatory vasodilator in normal humans when given orally, with potential secondary arterial vasodilation in high dosages (Seipel & Floam, 1975).

  • Possible Adverse Reactions : Treatment can cause bronchospasm and urticaria in patients, but the exact mechanism of this reaction remains unclear (Jiménez et al., 1996).

Safety And Hazards

Betahistine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIWYFURBFSHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165582
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Betahistine hydrochloride

CAS RN

5579-84-0, 15430-48-5
Record name Betahistine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betahistine hydrochloride
Reactant of Route 2
Reactant of Route 2
Betahistine hydrochloride
Reactant of Route 3
Reactant of Route 3
Betahistine hydrochloride
Reactant of Route 4
Reactant of Route 4
Betahistine hydrochloride
Reactant of Route 5
Reactant of Route 5
Betahistine hydrochloride
Reactant of Route 6
Reactant of Route 6
Betahistine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.